![molecular formula C7H11NO2 B12854086 (2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(1-bicyclo[111]pentanyl)acetic acid is a unique compound characterized by its bicyclo[111]pentane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid typically involves the ring-opening of [1.1.1]propellane, followed by subsequent functionalization steps. One efficient method for the direct asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes involves catalytic asymmetric synthesis . This methodology offers broad scope and high efficiency, making it suitable for producing α-chiral bicyclo[1.1.1]pentanes from [1.1.1]propellane.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the synthesis process for large-scale production. The use of light-enabled reactions has shown promise in producing bicyclo[1.1.1]pentanes on a multi-gram scale .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: Substitution reactions are common, where functional groups on the bicyclo[1.1.1]pentane core are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact molecular targets and pathways involved are still under investigation, with ongoing research aiming to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentylamines: These compounds share the bicyclo[1.1.1]pentane core and are used as bioisosteres of arylamine motifs.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds are mimetics for ortho/meta-substituted arenes and have applications in medicinal chemistry.
Uniqueness
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid stands out due to its α-chiral center, which imparts unique stereochemical properties. This chiral center enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid |
InChI |
InChI=1S/C7H11NO2/c8-5(6(9)10)7-1-4(2-7)3-7/h4-5H,1-3,8H2,(H,9,10)/t4?,5-,7?/m1/s1 |
InChI Key |
IPZOLHVNGOSCLN-KPPVHYKDSA-N |
Isomeric SMILES |
C1C2CC1(C2)[C@@H](C(=O)O)N |
Canonical SMILES |
C1C2CC1(C2)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




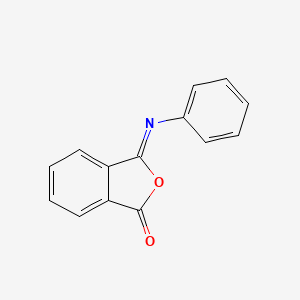
![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
![Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate](/img/structure/B12854026.png)
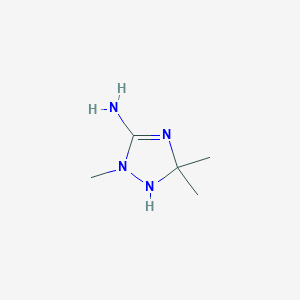

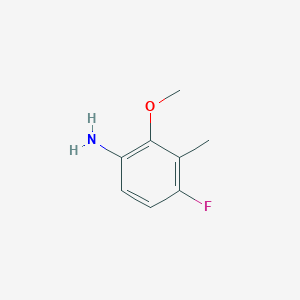

![4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol](/img/structure/B12854063.png)
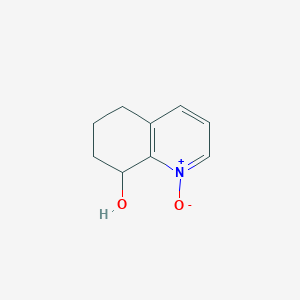
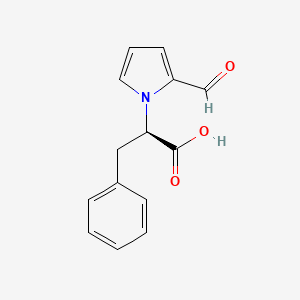
![Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate](/img/structure/B12854087.png)
